

# JNJ-38877618: A Comprehensive Technical Guide to a Potent c-Met Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JNJ-38877618**, also known as OMO-1, is a potent, highly selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention. This document provides an in-depth technical overview of **JNJ-38877618**, encompassing its chemical structure, physicochemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation.

# **Chemical Structure and Properties**

**JNJ-38877618** is a complex heterocyclic molecule. Its structure is key to its high affinity and selectivity for the c-Met kinase domain.

Table 1: Chemical and Physicochemical Properties of JNJ-38877618



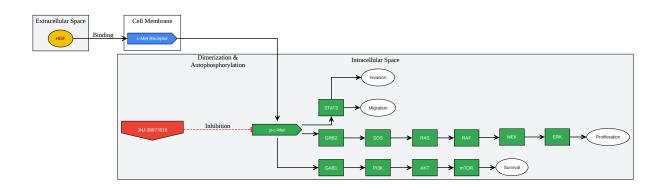
Property	Value
IUPAC Name	6-(difluoro(6-(pyridin-4-yl)-[1][2]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
Synonyms	JNJ38877618, OMO-1
CAS Number	943540-74-7
Molecular Formula	C20H12F2N6
Molecular Weight	374.35 g/mol
SMILES	FC(C1=CC=C2N=CC=CC2=C1) (F)C3=NN=C4C=CC(C5=CC=NC=C5)=NN43
Solubility	Soluble in DMSO (10 mg/mL)[1]; Insoluble in water.

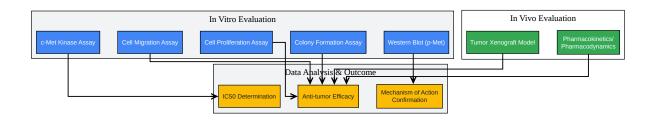
# Mechanism of Action: Inhibition of the c-Met Signaling Pathway

**JNJ-38877618** functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase.[3] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.

**JNJ-38877618** binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and thereby blocking the activation of these downstream signaling cascades. This inhibition of c-Met signaling ultimately leads to the suppression of tumor growth and metastasis in c-Met dependent cancer models.







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## References

- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
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